

Difemerine molecular formula C₂₀H₂₅NO₃ research

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Compound of Interest

Compound Name: Difemerine

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Difemerine (C₂₀H₂₅NO₃): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difemerine, with the molecular formula C₂₀H₂₅NO₃, is an antimuscarinic agent primarily utilized for the symptomatic relief of visceral spasms.[1] This technical guide provides a comprehensive overview of the current research and understanding of **Difemerine**. It details its mechanism of action, physicochemical properties, and outlines general experimental protocols relevant to its study. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development in the gastrointestinal field.

Introduction

Difemerine is a synthetic anticholinergic drug classified under the Anatomical Therapeutic Chemical (ATC) code A03AA09.[2] It is employed in the management of functional gastrointestinal disorders by exerting a relaxant effect on smooth muscles. Its therapeutic action is attributed to a dual mechanism involving the antagonism of muscarinic acetylcholine receptors and the inhibition of calcium ion influx in smooth muscle cells.[3]

Physicochemical Properties

A summary of the known physicochemical properties of **Difemerine** and its hydrochloride salt is presented in Table 1. This data is crucial for formulation development, analytical method development, and understanding its pharmacokinetic profile.

Table 1: Physicochemical Properties of **Difemerine** and **Difemerine Hydrochloride**

Property	Value (Difemerine)	Value (Difemerine Hydrochloride)	Reference
Molecular Formula	C20H25NO3	C20H26ClNO3	[2][4]
Molecular Weight	327.42 g/mol	363.9 g/mol	[2][4]
IUPAC Name	2-(Dimethylamino)-2-methylpropyl 2-hydroxy-2,2-diphenylacetate	[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride	[2]
Hydrogen Bond Donor Count	1	2	[4]
Hydrogen Bond Acceptor Count	4	4	[4]
Rotatable Bond Count	7	7	[4]
Topological Polar Surface Area	49.8 Å ²	49.8 Å ²	[4]
Complexity	389	389	[4]

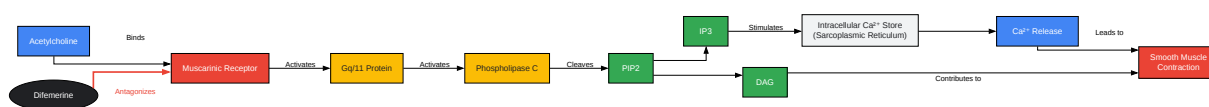
Mechanism of Action

Difemerine's primary therapeutic effect stems from its anticholinergic properties. It acts as a competitive antagonist at muscarinic acetylcholine receptors on smooth muscle cells, thereby inhibiting the binding of acetylcholine and leading to muscle relaxation.[3] Additionally, a

secondary mechanism involves the inhibition of calcium ion influx into smooth muscle cells, which further contributes to its antispasmodic efficacy.[3]

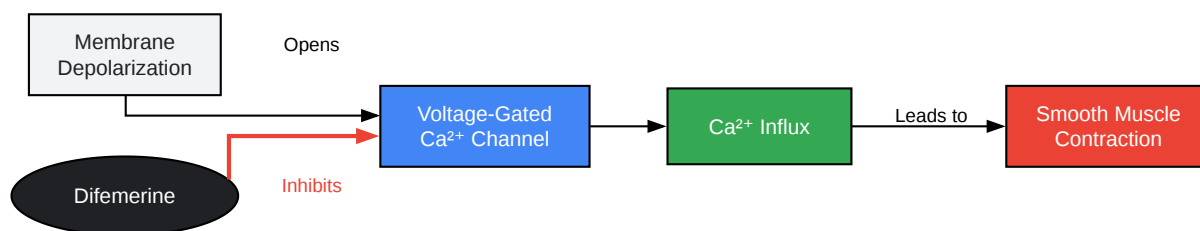
Signaling Pathways

The signaling pathways affected by **Difemerine** are central to smooth muscle contraction. The primary pathway involves the blockade of acetylcholine-mediated signaling, while the secondary pathway involves the modulation of calcium channels.



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Caption: Anticholinergic Mechanism of **Difemerine**.



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Caption: Calcium Channel Blocking Mechanism of **Difemerine**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Difemerine** are not readily available in the public domain. However, based on its chemical structure and mechanism of action, generalized workflows for its synthesis and key biological assays can be outlined.

General Synthesis Workflow

The synthesis of **Difemerine**, 2-(dimethylamino)-1,1-dimethylethyl benzilate, would likely involve the esterification of benzoic acid with the appropriate amino alcohol.

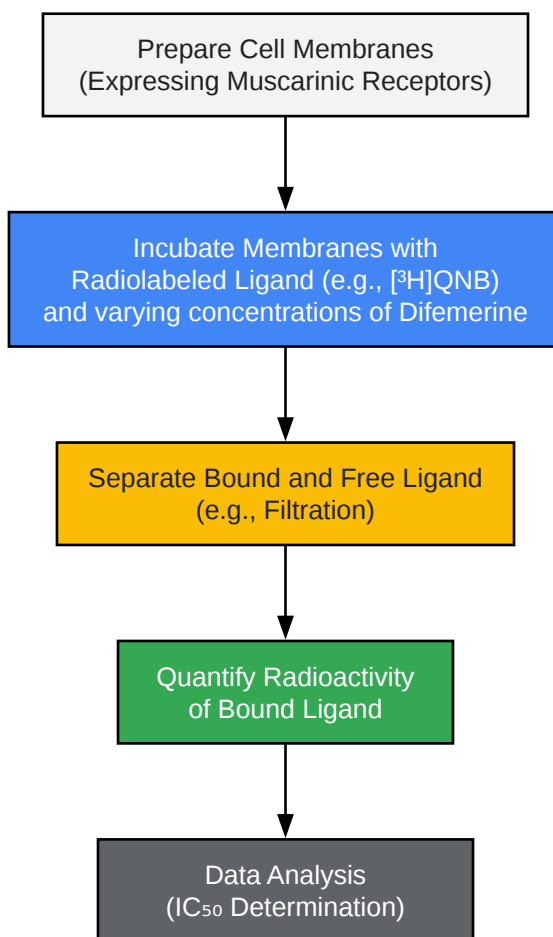


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Caption: General Synthesis Workflow for **Difemerine**.

Anticholinergic Activity Assay Workflow

A common method to determine the anticholinergic activity is a radioligand binding assay. This assay measures the ability of a compound to displace a known radiolabeled ligand from muscarinic receptors.

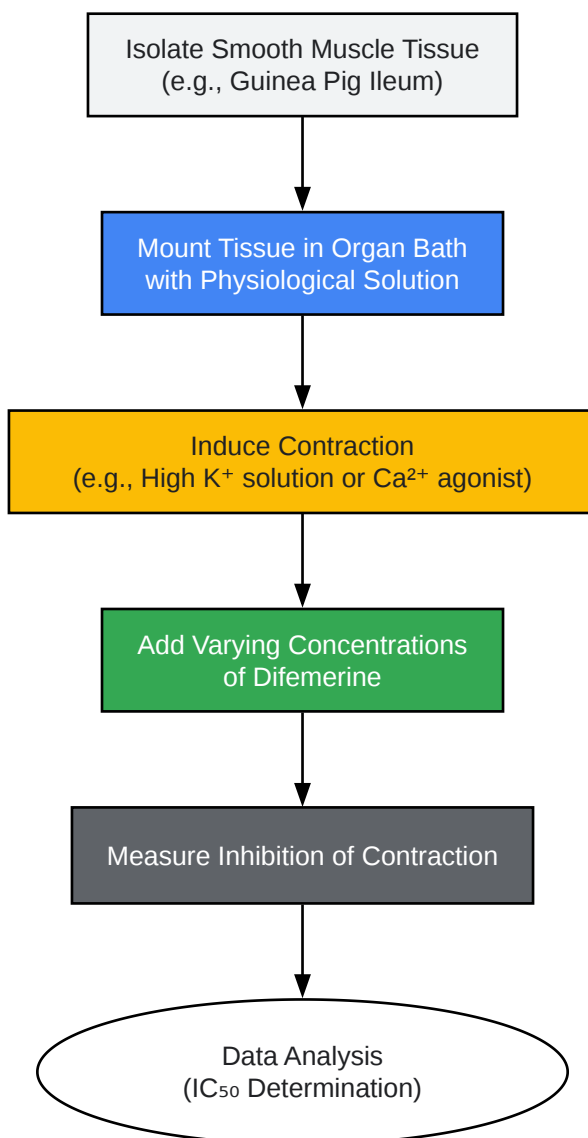


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Caption: Radioligand Binding Assay Workflow.

In Vitro Calcium Channel Blocking Assay Workflow

The effect of **Difemerine** on calcium channels can be assessed using isolated smooth muscle preparations, such as guinea pig ileum. The ability of the compound to inhibit contractions induced by a calcium channel agonist or high potassium depolarization is measured.



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Caption: In Vitro Smooth Muscle Contraction Assay Workflow.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for **Difemerine** in humans is not extensively reported in publicly available literature. It is known to be well-absorbed orally with a relatively quick onset of action.[3] The side effect profile, including dry mouth, blurred vision, and constipation, is consistent with other anticholinergic agents.[3]

Conclusion

Difemerine is an established antimuscarinic agent with a dual mechanism of action that makes it effective for treating gastrointestinal spasms. While its fundamental physicochemical properties and mechanism of action are understood, there is a notable lack of detailed, publicly accessible data regarding its synthesis, specific assay protocols, and comprehensive pharmacokinetic and pharmacodynamic profiles. This whitepaper provides a consolidated overview of the existing knowledge and highlights areas where further research is needed to fully characterize this compound for potential future drug development efforts.

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